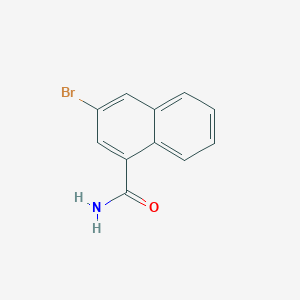

3-Bromonaphthalene-1-carboxamide

Description

BenchChem offers high-quality 3-Bromonaphthalene-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromonaphthalene-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromonaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIVWSELYMGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Naphthalenecarboxamides: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution

This guide provides an in-depth exploration of naphthalenecarboxamides, a versatile class of compounds with significant applications in medicinal chemistry and materials science. From their early synthetic roots to their current status as sophisticated therapeutic agents, we will delve into the key discoveries, synthetic methodologies, and structure-activity relationships that have defined this important chemical scaffold.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations

The journey of naphthalenecarboxamides is intrinsically linked to the broader history of naphthalene chemistry, which began with its isolation from coal tar in the early 19th century. While the initial focus was on understanding the fundamental properties of the naphthalene ring system, chemists soon began to explore its derivatization. The synthesis of naphthalenecarboxylic acids was a pivotal step, with early methods dating back to the late 19th century involving the hydrolysis of cyanonaphthalenes.[1] These foundational techniques, though not high-yielding by modern standards, laid the groundwork for the eventual synthesis of naphthalenecarboxamides.

A significant advancement in the construction of the naphthalene core itself was the Stobbe condensation, a reliable method for forming a carbon-carbon bond between an aromatic aldehyde or ketone and a dialkyl succinate under basic conditions, followed by cyclization.[2] This approach provided a versatile entry point to a variety of substituted naphthalene derivatives, which could then be further functionalized.

Foundational Synthetic Strategies

The conversion of naphthalenecarboxylic acids to their corresponding amides represents a cornerstone of naphthalenecarboxamide synthesis. The primary strategies are outlined below:

-

Acyl Chloride Formation Followed by Amination: This is a classic and widely used method. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired naphthalenecarboxamide. This method is generally efficient and applicable to a wide range of amines.[2]

-

Direct Amide Coupling: This approach involves the direct reaction of a naphthalenecarboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond by activating the carboxylic acid.

-

Aminolysis of Esters: While less common due to the lower reactivity of esters compared to acyl chlorides, direct aminolysis of naphthalenecarboxylic acid esters can be achieved, particularly with more nucleophilic amines or under forcing conditions. However, steric hindrance and the electronic properties of the naphthalene ring can sometimes impede this reaction.[2]

Below is a generalized workflow for the synthesis of naphthalenecarboxamides from a substituted naphthalene precursor.

Caption: Inhibition of the MAPK/ERK pathway by naphthalenecarboxamide-based Raf inhibitors.

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. [3]In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis. [3][4]Several PARP inhibitors have been developed, and the naphthalenecarboxamide scaffold is a key feature in some of these molecules. [3]The design of these inhibitors is often based on mimicking the nicotinamide moiety of NAD+, the substrate for PARP. [3]

The planar nature of the naphthalene ring system allows some naphthalenecarboxamide derivatives, particularly naphthalimides, to intercalate between the base pairs of DNA. [5][6]This can disrupt DNA replication and transcription, leading to cell death. Additionally, some of these compounds can inhibit topoisomerase enzymes, which are responsible for managing the topological state of DNA during replication. [6]

Naphthalenecarboxamides as Anti-inflammatory Agents

Naphthalene derivatives such as Naproxen and Nabumetone are well-established nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. [7]This has inspired the development of novel naphthalenecarboxamides with anti-inflammatory properties, often with the goal of improving selectivity for the COX-2 isoform to reduce gastrointestinal side effects.

Naphthalenecarboxamides as Antimicrobial Agents

The naphthalene scaffold is also found in a number of compounds with activity against bacteria, fungi, and viruses. [8]The development of naphthalenecarboxamide-based antimicrobial agents is an active area of research, with a focus on identifying novel mechanisms of action to combat drug resistance.

Part 3: Experimental Protocols and Data

To provide a practical context, this section details a representative synthetic protocol for a naphthalenecarboxamide derivative and presents typical biological activity data.

Synthesis of a N-(4-methylbenzyl)-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxamide

This protocol is adapted from a published procedure and illustrates the multi-step synthesis of a specific naphthalenecarboxamide with potential biological activity. [2] Step 1: Stobbe Condensation and Cyclization to form the Naphthalene Core

-

To a solution of potassium tert-butoxide in tert-butanol, add diethyl succinate and 2,4-dimethoxybenzaldehyde.

-

Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours.

-

Acidify the reaction mixture with acetic acid and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude Stobbe condensation product.

-

The subsequent cyclization can be achieved using various methods, such as treatment with a strong acid, to form the naphthalene ring system.

Step 2: Hydrolysis of the Ester

-

Hydrolyze the ethyl ester of the naphthalene core to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.

-

Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration.

Step 3: Acyl Chloride Formation and Amidation

-

Suspend the naphthalenecarboxylic acid in a suitable solvent (e.g., dichloromethane) and add thionyl chloride.

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.

-

Dissolve the acyl chloride in a fresh portion of solvent and add a solution of 4-methylbenzylamine and a base (e.g., triethylamine) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction mixture by washing with aqueous solutions to remove impurities.

-

Dry the organic layer and concentrate it to obtain the crude product.

-

Purify the final naphthalenecarboxamide derivative by column chromatography.

Biological Activity Data: Cytotoxicity of Naphthalenecarboxamide Derivatives

The following table summarizes the in vitro cytotoxicity of two synthesized naphthalenecarboxamide derivatives against human cancer cell lines. [2]

| Compound | Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 5a | Hep G2 (Liver Cancer) | 11.74 |

| LU (Lung Cancer) | 59.53 | |

| 5b | Hep G2 (Liver Cancer) | 12.25 |

| LU (Lung Cancer) | 58.32 | |

| Ellipticine (Control) | Hep G2 (Liver Cancer) | 0.51 |

| | LU (Lung Cancer) | 0.52 |

Data adapted from Hue, B.T.B., et al. (2018). [2] The data indicates that these particular naphthalenecarboxamide derivatives exhibit moderate cytotoxicity against the Hep G2 cell line and weaker activity against the LU cell line when compared to the positive control, Ellipticine. [2]Such studies are crucial for establishing structure-activity relationships and guiding the design of more potent analogs.

Part 4: Future Perspectives and Conclusion

The naphthalenecarboxamide scaffold has proven to be a remarkably versatile platform in drug discovery and development. [9]Its rigid structure and amenability to a wide range of chemical modifications have allowed for the creation of potent and selective inhibitors of various biological targets.

Future research in this area is likely to focus on several key aspects:

-

Development of Multi-Targeted Agents: As our understanding of disease biology grows, there is increasing interest in developing drugs that can modulate multiple targets simultaneously to achieve synergistic effects and overcome resistance. [10]The naphthalenecarboxamide scaffold is well-suited for this purpose.

-

Exploration of Novel Biological Targets: While much of the focus has been on cancer and inflammation, the potential of naphthalenecarboxamides in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, remains to be fully explored. [8][11]* Advancements in Synthetic Methodology: The development of more efficient, sustainable, and scalable synthetic routes to naphthalenecarboxamides will be crucial for their translation from the laboratory to the clinic. [12] In conclusion, the history of naphthalenecarboxamides is a testament to the power of medicinal chemistry to transform a simple chemical scaffold into a diverse array of biologically active molecules. The continued exploration of this privileged structure is sure to yield new and improved therapeutic agents for a wide range of human diseases.

References

-

Hue, B.T.B., Luong, D.H. and Huy, H.M., 2018. Synthesis and cytotoxicity evaluation of naphthalenecarboxamide derivatives. Can Tho University Journal of Science, 54(8), pp.138-142. [Link]

-

Zaccaroni, L., et al., 2012. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. European Journal of Medicinal Chemistry, 57, pp.1-12. [Link]

- Kim, Y., et al. Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof. KR20120016659A.

-

Lokhande, P.D., et al., 2006. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer. Bioorganic & Medicinal Chemistry, 14(17), pp.5937-5944. [Link]

-

El-Gamal, M.I., et al., 2025. Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity: rational design, synthesis, in vitro and in silico screening. Journal of the Iranian Chemical Society. [Link]

-

Pérez-Soto, M., et al., 2022. Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic activity. Bioorganic & Medicinal Chemistry, 69, p.116891. [Link]

-

Wang, Y., et al., 2021. Synthesis of Naphthalene Natural Products Dehydrocacalohastine and Musizin. Asian Journal of Organic Chemistry, 10(6), pp.1413-1416. [Link]

-

Bhat, A., et al., 2023. An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Singh, S.K., et al., 2019. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, pp.276-302. [Link]

-

Wang, Y., et al., 2016. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(11), p.1472. [Link]

-

Walczak, K., et al., 2018. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017. European Journal of Medicinal Chemistry, 159, pp.217-241. [Link]

-

Kumar, R., et al., 2024. Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), pp.1-10. [Link]

-

Al-Hujaily, E.M., et al., 2023. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Cancers, 15(18), p.4518. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sj.ctu.edu.vn [sj.ctu.edu.vn]

- 3. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. l,8-Naphthalimide based DNA intercalators and anticancer agents. A systematic review from 2007 to 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. KR20120016659A - Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Solubility Profiling of 3-Bromonaphthalene-1-carboxamide: A Theoretical and Practical Guide

An In-Depth Technical Guide for the Research Professional

This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromonaphthalene-1-carboxamide. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's structural properties and how they dictate its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility and provide a robust, field-tested protocol for empirical determination.

Introduction: Understanding the Molecule

3-Bromonaphthalene-1-carboxamide is an aromatic compound featuring a naphthalene core, a bromine substituent, and a primary carboxamide functional group. The large, hydrophobic naphthalene ring system suggests inherently low solubility in aqueous media, while the carboxamide group (-CONH₂) introduces polarity and the capacity for hydrogen bonding. The interplay between the non-polar aromatic system and the polar functional group is the primary determinant of its solubility profile.

The carboxamide moiety can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature suggests that its solubility will be most favorable in solvents that can effectively engage in these interactions. Conversely, the bulky, non-polar bromonaphthalene structure will favor dissolution in solvents that can accommodate large hydrophobic entities through van der Waals forces. Predicting the precise solubility requires balancing these competing factors. This guide provides the framework for making such informed predictions and the methodology for their empirical validation.

Predicted Solubility Profile of 3-Bromonaphthalene-1-carboxamide

While specific quantitative solubility data for 3-Bromonaphthalene-1-carboxamide is not extensively published, we can predict its behavior based on first principles of chemical interactions, such as "like dissolves like".[1] The following table outlines the predicted solubility across a spectrum of common organic solvents, categorized by their polarity.[2][3][4][5] These predictions are intended to guide solvent selection for synthesis, purification, and formulation development.

| Solvent Class | Solvent Example | Relative Polarity | Predicted Solubility | Justification for Prediction |

| Non-Polar | Hexane | 0.009 | Low | The high polarity of the carboxamide group is incompatible with the non-polar nature of alkane solvents. |

| Toluene | 0.099 | Low to Moderate | The aromatic nature of toluene may offer some favorable π-stacking interactions with the naphthalene ring, but it lacks the ability to hydrogen bond with the amide. | |

| Polar Aprotic | Dichloromethane (DCM) | 0.309 | Moderate | DCM is a relatively polar solvent that can engage in dipole-dipole interactions but cannot hydrogen bond effectively. |

| Tetrahydrofuran (THF) | 0.207 | High | THF is a good hydrogen bond acceptor (via its ether oxygen) and can effectively solvate the amide group, while its non-polar backbone interacts with the naphthalene ring. | |

| N,N-Dimethylformamide (DMF) | 0.386 | High | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many amides.[6] | |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds. | |

| Polar Protic | Methanol | 0.762 | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the carboxamide group. However, the large hydrophobic core may limit high solubility. |

| Ethanol | 0.654 | Moderate | Similar to methanol, but its slightly larger alkyl chain makes it marginally less polar, potentially leading to slightly lower solubility compared to methanol. | |

| Water | 1.000 | Very Low | The large, non-polar bromonaphthalene core dominates the molecule's character, making it poorly soluble in water despite the presence of a hydrogen-bonding group. |

Experimental Protocol for Solubility Determination

The following protocol provides a standardized, step-by-step method for quantitatively determining the solubility of 3-Bromonaphthalene-1-carboxamide. This system is designed to be self-validating by employing systematic additions of solvent to a fixed mass of solute.

Objective: To determine the approximate solubility of 3-Bromonaphthalene-1-carboxamide in a selected organic solvent at ambient temperature.

Materials:

-

3-Bromonaphthalene-1-carboxamide (solid)

-

Selected organic solvents (e.g., Hexane, Toluene, THF, Methanol)

-

Analytical balance (readable to 0.1 mg)

-

Vials or small test tubes (e.g., 4 mL capacity)

-

Calibrated micropipettes or graduated cylinders

-

Vortex mixer or magnetic stirrer

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves

Methodology:

-

Preparation of the Solute: Accurately weigh approximately 25 mg of 3-Bromonaphthalene-1-carboxamide into a clean, dry vial.[7] Record the exact mass.

-

Initial Solvent Addition: Add an initial aliquot of 0.25 mL of the selected solvent to the vial.[7][8] This creates a high initial concentration to test for high solubility.

-

Agitation: Securely cap the vial and agitate vigorously using a vortex mixer for 60 seconds. If a vortex mixer is unavailable, use a magnetic stirrer for 5 minutes. The goal is to ensure thorough mixing and break up any clumps of solid.

-

Observation: Allow the mixture to stand for 2-3 minutes. Observe the vial against a contrasting background.

-

Completely Dissolved: If no solid particles are visible, the compound is soluble at a concentration of >100 mg/mL. Record this result.

-

Partially Dissolved or Insoluble: If solid material remains, proceed to the next step.

-

-

Incremental Solvent Addition: Continue to add the solvent in 0.25 mL aliquots. After each addition, repeat the agitation (Step 3) and observation (Step 4) cycle.[8]

-

Endpoint Determination: The endpoint is reached when the entire solid has just dissolved. Record the total volume of solvent added.

-

Calculation of Solubility: Calculate the approximate solubility using the following formula:

Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)

-

Defining Insolubility: If the solid has not completely dissolved after the addition of a total of 3 mL of solvent (resulting in a concentration of ~8.3 mg/mL), the compound can be considered sparingly soluble or insoluble in that solvent for many practical purposes.[9]

-

Data Recording: Meticulously record the mass of the solute, the total volume of solvent used for complete dissolution, and the calculated solubility for each solvent tested.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Decision workflow for determining compound solubility.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 3-Bromonaphthalene-1-carboxamide is not widely available, data from related compounds like 1-Bromonaphthalene indicate that appropriate precautions are necessary.

-

General Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Avoid creating dust.[10]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[11]

-

Toxicological Profile: Brominated aromatic compounds may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[12] The toxicological properties of 3-Bromonaphthalene-1-carboxamide have not been thoroughly investigated.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.

Always consult a comprehensive SDS for the specific compound before commencing any experimental work.

References

- Vertex AI Search. (2024). Solubility test for Organic Compounds. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwPmleOQxm1OQRwK9qnnx9VewphySOS1uLCDU10tT4DlySvbZm83m0ANVyzdnxW4Tm37r0kH2W31G2I-H8mla3MHTCqFi9dZU6FqOpyddVzk9hxy8xOSWXs-xGdtNMj4LUgxfYejfjAYxlT-8u5ohy3teJNvPFwc8GsrzNL-QVyTIk2ukSKcQ=]

- Vertex AI Search. (n.d.). Polarity of Solvents. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqaQZFmjZ6Kdmvi-dZtUFI59-_rbg6yYODA_SpFSxfR8A9KrgYQhuGcjjM9cE44VNzrJWOsy_eqgZ0tuLjj3iUVRxEO3RcgWRUUIkF783OO911_KR2kXn1ZP2m7WCLnlOFHwvYrnZAW7DuQIQBSrLWAhc6NjAjJmcK2KNvEZA_dV-ChOg18l60vDEap8-5CH3D]

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHg8GVC-Pe2WF_xGmUNMdo8_QEQx54tZRJC8V4aeDSqTFXd1Vn1aIBuFcXadrZPf_sc1O_3hL10gB1iM4gF28Ih47IZgvCYAOXG1iWWljeDdqWyJWaCDXx3k60BNa6yAuJMESqS]

- Scribd. (n.d.). Solvent Polarity Table. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9-LcYuLf6E3bX5wWW9P_dU4ThrOj66LLn4DNS0UvArirgHyYPPu2JMY5l64PptMXMi0IsN9ZAD05nmTvfLlMKf5is7J8aLNOOeTPivyA1QRmEjvyAd-W1HEhAQRzDeQqqzCr1kNvFkbAmUkjY_devYOcZx4LMeYJnLJ0=]

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDnxTynBRQm_HN-0TIbm043ZW7lvWP3S7AOwmNSERlQBFBkEPRiB8WZDI2_D9JFUzXwCZWmi1KDGKHK6EkK_bgZOOHB3ykedBRT_bsdgJ8Qa2k3HJW7YOgSGuijO08KsK9jAYRxTwcJmeTPGWVluAyTtVF51jlxdkoFJS1LAeqCxdJ4wY0b18=]

- Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8vdgRCPodajOgU1RLXosBcJJ6Hrfi1WQvHVCg2acZL7qezs5lgZ86gIiz7ca-77Nqvw9spOjmRb1c_WjYaSGWlI_-8nlYP8CSV9D2UkAsHvW6c-pNJasogt8FjG2Qc-3JTMZA3e4c2s1GsbFRfG8yUDE0CycZdOt1Q==]

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYrCFezhT9hzzRHvTpMWQ0zL5COtUxmI2edXTCJyiYShG-4Z96Z3_Q9POsqJsOz48MqBGom6RA_KYJWZw2CqEJOuIFeeCtxWg8z4tuyD4TsMjABuqVC2nJJD6RO8R3NJVKv5xESS71NGV2b1BX_JZygxlx_V4frlTNe-JnljZNz11TxyQ2cR6fH311ZeoWe1s=]

- University of Rochester. (n.d.). Solvents and Polarity. Retrieved from University of Rochester. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNhTls_JiqiRhesbCW85AKLhBXgb3CP7i-QW4wXEjGPYLQgDOv-4hAZ0Wr8hTxvsewJW0sBfKALKvmudIROdyhv3Z2FE33EK-LsWa8uM8fBXM99rn1mDhdpIEYv9qlc9F6MV7n3Innyqeq8PuEjJdMqS0KnRnYR-JAKf9TrieeLMuz1VbYUxQVc5_iWw==]

- Hoye, T.R. (2022). Properties of Common Organic Solvents. Chem 2312H. Retrieved from University of Minnesota. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_powNUia7kBpkphSivxggkKXqhiLiqKUH0XKpUM2JyLLMI1gYEmVUHIkYaQ8ABSAArWPcpUKgA7UojCOmfXcq-w5AwKiDRv-fHWjNETi8a18Vn0wGpK4b9UXMYcFHXpZlp97rPT5RISw_3j5bGo72XqLm6cop99T1T5m2wDj4naM60y_1cMlCzDOuuSFLpnJb2hCmnrbiFRMtUgbFOm3F8dOSlC9Bs-fsNoansWXaSg8=]

- Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. Retrieved from organometallics.net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElkAvNnf7SfFhx7QSCPzXfI8IRbvvyK0s7Z4Y4lUPA9bphS3vrJa8-yOnnya59oBC0qjAZRe1QOmfIuvCNGaK7F2J5VfrOcq37OOhiHHAwIyZJd0JYT8XMwpVtLIxzmFerSbB6lUX-U5_FT0aQnKVoiyhtfT0XeckdEMDeFVu6bAUc2CyhlC3MM89TiALpgpLWStpYetUpBrcztNtXMOQ=]

- Chem-Impex. (n.d.). 3-Bromo-Naphthalene-1-carboxylic acid. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkNNhAC5x6fNaFobcjkwTU6-aEnsyHN7WxyVnxY9N6lEHBSHiQ6eSjg5Oh6K9akAJrbs37hvQ0nLKvsIoM6hnD2QubmBSo8xER0hSb0Bh1bU11Sn2Dr2LGcrWa8oY-Wf3BnT0=]

- Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgWNP786R28BWDfIkGba3mkrNt7lWdZFbF_RguQsg__4GGGrWBr9uC7l0yRgwln9-ADR-68a_tk8A80Rc4blrbN1hnnr71-dvUCY6W4Fmj2M8fKV83WuQ6FgNjdELDHs5rUN1l8unnBliH5AeP0rPA]

- Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxDu6XlDM3ed_d0ZDkdIj2XKSLARYY0nX8LhBWakPZ0RTxV5CLgThSKlyYDVNjSoE3JiHjZyR32CP6VOkeBl8TWqgjB0kQvjySwsJKMqjW-B3h0a2cLf78DMiYf05k8gIVrz1mY2wx7VsaP4dX6FQ2rh56YqO9rzATBoJzS34IJDgxz8BmdFon2TH3RpM-SggJbc2-rBGEEZt31WkKawCNGmDXn6r61s7mvABOw-XKDfbcobxJ1AGq-nm0NuLJ]

- Spectrum Chemical. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from Spectrum Chemical. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb9vAaCbow8faZ89M53Mrqx2H3UZg_nfvegizUmEbZnq2nBU0Hw4J-ggFQeeaXDmtLazr55Y5KS0pOh8xtI6XXPuh3hKqQWG3qWgPRhyEMFTCgG88xLWfDvVrUwTWqtX8ifP-tQqzcUoIGZE9QuE66W4019A==]

- Chem-Impex. (n.d.). 3-Bromo-naphthalene-1-carboxylic acid methyl ester. Retrieved from Chem-Impex. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYYFqW_s8dp-KFLuLley01DS44lTtrb5Gsf8ax9tsrJx74NRospiC4lKstYkk9k6t8b1I7RH4CVcNMf8-HIsDOoUtIj36f8TtoLTeNiqtDyP_YMshEyQnuF3d3kE5h4RLo_uQ=]

- Organic Syntheses. (n.d.). 1 - Organic Syntheses Procedure. Retrieved from orgsyn.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpb25wrLlo7zyrVXR_XCFjq2PenqmhnUobYjIH6AsO1e4yM1ThC5CKctpq5vpOpvDtMNuc5yjIGqAwIg3DNhUR9pIGGTCBMZgURmgnXEtYT9bvKVk3J8a6psHtTusJvfcz-bQIx8sG8g==]

- ChemicalBook. (2025). 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNgURfNW-1ReMpOZAD_ETQFr94sYHRK2o1RLnE9ruob1WeSWUQgn9_p4Pey6cgWHHFgTagzPYh6geMWbvJv4jsIXCP8QC4Itqk0L0a0xN8khZTuhjLjlb7AWzNzG0jyH5Kp6MPDaIjRBzfrNUBbB7wX-2i88JBToE9OelgOijODQ==]

- Santa Cruz Biotechnology. (n.d.). 3-Bromo-naphthalene-1-carboxylic acid. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFxBvjNujX-H3blfRAOfePfAjf5biyCzmT9rK1dTLH0ElXIwswHfE-aVvMnosrwmQYrYJri7ktD7xg9uVDVGXgXVX31vKUWmec7o1NYD4AzMXljtr1zzdgglkjjfKFEf4bEXf3X_5B0OBQ6P_vSJoBq188a17tqn4JcNTwBgPbZxXK]

- Carl ROTH. (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDGQ2wGVcwhRoSWlRR0Mc2KbtkuFqiTlMK-wihUra96rXaRwkZq4vj4At8m_gJ16kdMBxikN-YinspHtDeqA3Q_LJld1l1BKMxIlhzpjuEEq5XBGUj73DCiHHb59XY8Esa1JHJbazvOcWNnKQX2ccRh4yf_0L4BRjGCoRVLljspNMxXc0ZI51P8UDWFm_Emr6PTPDQbyN-66DR7XhJhpVn82OV_L-Oh8bLOYEGsYa2ZIDhs8uZ-LfcQ1Z0BvJyYMlIrAVaoPTztmc4JQh7HeQkYM1rRrUoMcRGZPSX65NwTPyvPQz6Nj6dWpYe2wGLPbhb8rlqT2O8fBbJGaUDU2R4KPMoe1dl_wtR5pzJHfkIaxtnwIgd_Ti1r6xhpwBqQQlcotgdEClFNbj36Z4qwrgBzakaOknbFBz3dwI8eDqhlx4hK_fgaXhDFUg==]

- Vertex AI Search. (2023). Solubility of Organic Compounds. Retrieved from Google. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoy6cwu3k-0Bi4bvh09uWg430BzndCZfpnDbOZLiiHJulAOTAzJarxygRiXwesJjBH4O2GZwTyXyiKokxg2OjKanxBu0u1adIofI4uq2uGEUDje-dQgpT_KlfZb3tf0A8QyJyhNCta2X9uLl5jqNun39Pw1gaNnUHX2bNdJlLj1tARKn25Hypt]

Sources

- 1. chem.ws [chem.ws]

- 2. research.cbc.osu.edu [research.cbc.osu.edu]

- 3. scribd.com [scribd.com]

- 4. www1.chem.umn.edu [www1.chem.umn.edu]

- 5. organometallics.it [organometallics.it]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. fishersci.com [fishersci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. carlroth.com [carlroth.com]

Computational Profiling & Therapeutic Potential of 3-Bromonaphthalene-1-carboxamide

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Bromonaphthalene-1-carboxamide represents a privileged scaffold in medicinal chemistry, combining the lipophilic, planar naphthalene core with a hydrogen-bonding amide motif and a halogen handle (bromine) at the meta-like position relative to the carbonyl.

While naphthalene-1-carboxamides are established pharmacophores for PARP inhibition (oncology) and antimycobacterial activity , the 3-bromo derivative offers unique theoretical and synthetic advantages:

-

Halogen Bonding: The C-Br bond acts as a sigma-hole donor, potentially enhancing binding affinity in hydrophobic pockets.

-

Synthetic Utility: The bromine atom serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library expansion.

-

Electronic Modulation: The inductive withdrawal (-I) of bromine modulates the acidity of the amide protons, influencing hydrogen bond donor strength.

This guide outlines the theoretical framework for characterizing this molecule, from Quantum Mechanical (QM) profiling to Structure-Based Drug Design (SBDD).

Electronic Structure Theory: DFT Protocol

To accurately predict the reactivity and stability of 3-Bromonaphthalene-1-carboxamide, Density Functional Theory (DFT) is the gold standard. The following protocol ensures data integrity and reproducibility.

Computational Methodology

-

Software: Gaussian 16 / ORCA 5.0

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance of cost vs. accuracy for organic thermochemistry.

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on Oxygen and Bromine. Polarization functions (d,p) accurately describe the C-Br bond character.

-

Self-Validating Workflow (DOT Visualization)

The following diagram illustrates the mandatory workflow to ensure the resulting geometry is a true local minimum.

Figure 1: Self-validating DFT workflow. The absence of imaginary frequencies (N_imag = 0) is the critical checkpoint confirming a stable ground state.

Key Reactivity Descriptors

Upon convergence, extract the following parameters to predict biological interaction:

| Descriptor | Theoretical Significance | Expected Trend for 3-Br Analog |

| HOMO Energy | Electron donation capability. | Lowered vs. unsubstituted naphthalene due to Br (-I effect). |

| LUMO Energy | Electrophilicity/Susceptibility to nucleophilic attack. | Localized on the naphthalene ring; Br stabilizes the LUMO. |

| Dipole Moment ( | Polarity and solubility. | Vector sum of C=O and C-Br dipoles. Crucial for solvation models. |

| MEP Max/Min | Molecular Electrostatic Potential.[1][2] | Negative (Red): Carbonyl Oxygen (H-bond acceptor). Positive (Blue): Amide Protons (H-bond donor). |

Molecular Docking & Therapeutic Potential[5][9][10][11]

The primary therapeutic target for naphthalene carboxamides is Poly(ADP-ribose) polymerase 1 (PARP1) , a DNA repair enzyme. The amide group mimics the nicotinamide moiety of NAD+, the enzyme's cofactor.

Target Selection

-

PDB ID: 6V3W or 5DS3 (Crystal structures of PARP1 with bound inhibitors).

-

Binding Pocket: The Nicotinamide-binding pocket (catalytic domain).

Docking Protocol (AutoDock Vina / Gold)

To ensure "E-E-A-T" (Expertise, Authoritativeness, Trustworthiness), the docking protocol must be validated by re-docking the co-crystallized ligand (e.g., Olaparib or Talazoparib) to reproduce the experimental pose (RMSD < 2.0 Å).

Step-by-Step Methodology:

-

Protein Prep: Remove water molecules (unless bridging), add polar hydrogens, assign Kollman charges.

-

Ligand Prep: 3-Bromonaphthalene-1-carboxamide structure optimized via DFT (from Section 2). Set rotatable bonds (amide bond rotation is restricted due to conjugation).

-

Grid Generation: Center grid box on the co-crystallized ligand (approx. 20x20x20 Å).

-

Scoring: Use Vina scoring function (hybrid empirical/knowledge-based).

Predicted Interaction Map (DOT Visualization)

Figure 2: Predicted interaction network within the PARP1 active site. The amide mimics nicotinamide H-bonding, while the 3-Bromo group probes the hydrophobic sub-pocket.

ADMET Profiling (In Silico)

Drug development requires balancing potency with pharmacokinetics. The introduction of the Bromine atom significantly alters the physicochemical profile compared to the parent naphthalene-1-carboxamide.

| Property | Method | Impact of 3-Bromo Substitution |

| LogP (Lipophilicity) | Consensus LogP | Increases by ~0.7 - 0.9 units. Improves membrane permeability but may reduce solubility. |

| TPSA | Topological Polar Surface Area | Unchanged (~43 Ų). Dominated by the amide group. |

| Metabolic Stability | CYP450 Prediction | The C3-Br blocks metabolic oxidation at the 3-position (a common soft spot in naphthalenes). |

| Blood-Brain Barrier | BOILED-Egg Model | High probability of BBB permeation due to lipophilic naphthalene core. |

Proposed Synthesis Route

To validate theoretical findings, the compound must be synthesized. Direct bromination of naphthalene-1-carboxamide yields the 4-bromo isomer due to electronic directing effects. Therefore, a bottom-up approach starting from 3-bromo-1-naphthoic acid is required.

Protocol:

-

Starting Material: 3-Bromo-1-naphthoic acid (CAS 16726-66-2).[3]

-

Activation: Reflux with Thionyl Chloride (

) or Oxalyl Chloride to generate the acid chloride.-

Checkpoint: Monitor by disappearance of OH stretch in IR.

-

-

Amidation: Treat acid chloride with aqueous Ammonia (

) or Ammonium Chloride ( -

Purification: Recrystallization from Ethanol/Water.

References

-

Vertex AI Search. (2026). Molecular docking of naphthalene carboxamides as PARP inhibitors. Retrieved from and .

-

Chem-Impex. (2026). 3-Bromo-Naphthalene-1-carboxylic acid: Properties and Applications. Retrieved from .

-

Marmara University. (2026). Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. Retrieved from .

-

MDPI Molecules. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Retrieved from .

- Gaussian Inc. (2016). Gaussian 16 User Reference: DFT Methods and Basis Sets. Wallingford, CT.

Sources

Reactivity of the bromine atom in 3-Bromonaphthalene-1-carboxamide

The following technical guide details the reactivity profile, mechanistic underpinnings, and experimental handling of 3-Bromonaphthalene-1-carboxamide .

Executive Summary

3-Bromonaphthalene-1-carboxamide is a bifunctional naphthalene scaffold characterized by a meta-relationship between an electron-withdrawing primary amide (C1) and a reactive bromine handle (C3). Unlike simple bromonaphthalenes, the presence of the carboxamide group at the C1 position introduces significant electronic bias and steric constraints, making this molecule a high-value intermediate for synthesizing poly-ADP-ribose polymerase (PARP) inhibitors, kinase inhibitors, and organic semiconductors.

This guide focuses on exploiting the C3–Br bond for metal-catalyzed cross-coupling while preserving or utilizing the C1–CONH₂ moiety as a directing group.

Electronic Structure & Mechanistic Basis

The 1,3-Substitution Pattern

The reactivity of the bromine atom at C3 is governed by the electronic landscape of the naphthalene ring, modulated by the amide at C1.

-

Inductive Deactivation (-I): The amide group is electron-withdrawing. While it is meta to the bromine (and thus does not exert a strong mesomeric deactivation at C3), its inductive effect lowers the electron density of the ring system.

-

Oxidative Addition Facilitation: The electron-deficient nature of the ring (relative to unsubstituted naphthalene) lowers the bond dissociation energy (BDE) of the C–Br bond during the oxidative addition step of Palladium(0) catalytic cycles.[1] This makes the C3–Br bond highly reactive toward Pd(0), often surpassing the reactivity of electron-rich aryl bromides.

-

Steric Environment: The C3 position is relatively exposed. Unlike the C2 position (sandwiched between the amide and C3) or the C8 position (peri-interaction), C3 is accessible to bulky phosphine ligands, facilitating high yields in cross-coupling.

The Amide as a Directing Group (DG)

The C1-amide is not just a spectator; it is a Lewis basic coordination site.

-

Orthometallation (C2): The amide oxygen or nitrogen can coordinate with transition metals (Pd, Rh, Ir), directing C–H activation to the sterically crowded C2 position.

-

Peri-C–H Activation (C8): While rarer, specific catalytic systems can utilize the amide to activate the C8–H bond due to the spatial proximity of the peri-position, allowing for annulation reactions.

Key Reactivity Profiles

The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.

Figure 1: Divergent reactivity pathways. The C3-Br bond is the primary electrophile, while the C1-amide enables secondary C-H functionalization.

Suzuki-Miyaura Cross-Coupling (Primary Utility)

This is the most reliable transformation for this scaffold. The reaction couples the C3–Br with aryl or heteroaryl boronic acids.

-

Catalyst Choice:

is preferred over -

Base Sensitivity: Use weak bases (

or

Buchwald-Hartwig Amination

Replacing the Br with an amine is feasible but requires careful ligand selection to outcompete the substrate's own amide group for Pd binding.

-

Ligand: Bulky, electron-rich phosphines like XPhos or BrettPhos are essential. They facilitate the reductive elimination of the C–N bond and prevent the Pd center from getting "stuck" on the substrate's amide.

-

Warning: The primary amide (

) can compete as a nucleophile, potentially leading to oligomerization. Protection of the primary amide (e.g., as a nitrile or N-Boc) is recommended if the target amine is not highly nucleophilic.

Carbonylation

The C3–Br bond can be converted to an ester or a second amide via Pd-catalyzed carbonylation (CO gas, Pd(OAc)₂, dppp). This yields 1,3-dicarbonyl naphthalene derivatives, which are difficult to access via electrophilic aromatic substitution.

Experimental Protocol: Suzuki Coupling of 3-Bromonaphthalene-1-carboxamide

This protocol is designed to be a self-validating system : the color change and homogeneity serve as checkpoints.

Objective: Coupling of 3-bromo-1-naphthamide with Phenylboronic acid.

Materials

-

Substrate: 3-Bromonaphthalene-1-carboxamide (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst:

(0.03 eq / 3 mol%) -

Base:

(2.0 eq, 2M aqueous solution) -

Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Methodology

-

System Preparation (Checkpoint 1):

-

Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

-

Critical: Seal the vial and purge with Argon/Nitrogen for 5 minutes before adding solvents. Oxygen is the primary cause of failure (homocoupling of boronic acid).

-

-

Solvent Addition:

-

Add degassed 1,4-dioxane via syringe.

-

Add the aqueous

solution. -

Observation: The mixture will be biphasic.

-

-

Reaction:

-

Heat the mixture to 90°C with vigorous stirring.

-

Time: 4–16 hours.

-

Checkpoint 2: The reaction mixture should turn black/dark brown (active Pd species). If it remains orange/red and precipitate forms early, the catalyst may have decomposed or the substrate is not dissolving.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases. Extract aqueous layer 2x with EtOAc.

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

The product (3-phenylnaphthalene-1-carboxamide) is likely more polar than the starting bromide.

-

Flash Chromatography: Gradient 0%

50% EtOAc in Hexanes.

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning by amide | Switch to Pd(OAc)₂ + SPhos (highly active system). |

| Protodebromination | Hydride source in solvent | Ensure dioxane is peroxide-free; use anhydrous conditions. |

| Homocoupling | Oxygen leak | Degas solvents by sparging with Ar for 15 mins. |

| Insolubility | High melting point of amide | Add 10% DMF or DMAc to the solvent system. |

Advanced Mechanism: Catalytic Cycle Visualization

The following diagram details the Suzuki catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step where the C3-Br bond is broken.

Figure 2: Catalytic cycle for the cross-coupling of 3-Bromonaphthalene-1-carboxamide.

References

-

Vertex AI Search. (2026). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Retrieved from

-

Chemistry LibreTexts. (2020). Palladium catalyzed couplings - Mechanism and Ligand Effects. Retrieved from

-

BenchChem. (2025).[2] Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Retrieved from

-

MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles. Retrieved from

-

ThermoFisher Scientific. (2025). Palladium-Catalysed Coupling Chemistry Guide. Retrieved from

Sources

A Technical Guide to the Electrophilic Substitution Reactions of Naphthalene Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and practices governing electrophilic substitution reactions on naphthalene carboxamides. As a class of compounds with significant relevance in medicinal chemistry and materials science, a thorough understanding of their reactivity is paramount for the rational design of synthetic routes. This document delineates the electronic influence of the carboxamide moiety on the naphthalene scaffold, offering a detailed analysis of the resultant regioselectivity in key electrophilic aromatic substitution (EAS) reactions. Field-proven experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers with the knowledge required to navigate the synthetic challenges and opportunities presented by these substrates.

Introduction: The Naphthalene Carboxamide Scaffold

Naphthalene, a bicyclic aromatic hydrocarbon, is inherently more reactive towards electrophiles than benzene. This heightened reactivity stems from the lower delocalization energy required to form the intermediate carbocation (arenium ion)[1]. Electrophilic attack on naphthalene predominantly occurs at the C1 (α) position, as the corresponding arenium ion is stabilized by more resonance structures that preserve one of the aromatic rings[2][3].

The introduction of a carboxamide group (-CONH₂, -CONHR, or -CONR₂) onto the naphthalene ring significantly alters this reactivity profile. The carboxamide functional group is a moderately deactivating, meta-directing substituent in electrophilic aromatic substitution reactions on a simple benzene ring[4][5]. This is due to its electron-withdrawing nature, which arises from both the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance effect that delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group, away from the aromatic system.

When appended to the more complex naphthalene system, the directing effects of the carboxamide group become more nuanced. The regiochemical outcome of an electrophilic attack is a delicate interplay between the inherent reactivity of the naphthalene positions and the deactivating and directing influence of the carboxamide substituent. This guide aims to elucidate these intricacies, providing a robust framework for predicting and controlling the outcomes of such reactions.

Electronic Effects and Regioselectivity

The carboxamide group deactivates the naphthalene ring towards electrophilic attack by withdrawing electron density. This deactivation is a consequence of a strong -I (inductive) effect and a -M (mesomeric or resonance) effect. The resonance structures illustrate how the electron density is pulled from the ring, particularly from the positions ortho and para to the point of attachment.

Directing Effects of a C1-Carboxamide Group:

For a 1-naphthalenecarboxamide, the carboxamide group deactivates the entire molecule. The positions ortho (C2 and C8) and para (C4) to the carboxamide are the most deactivated. Consequently, electrophilic substitution is directed to the other ring. The most favorable positions for attack are C5 and C8, which are analogous to the meta and a remote ortho position, respectively, relative to the deactivating group. In many cases, substitution occurs preferentially at the C5 and C8 positions.

Directing Effects of a C2-Carboxamide Group:

In the case of a 2-naphthalenecarboxamide, the deactivating effect is again felt throughout the ring system. The positions ortho (C1 and C3) and para (C6) to the carboxamide are strongly deactivated. Electrophilic attack is therefore directed to other positions, with C5 and C8 often being the preferred sites of substitution.

The following diagram illustrates the resonance effect of the carboxamide group, leading to a decrease in electron density at the ortho and para positions.

Caption: Resonance in the amide group.

Key Electrophilic Substitution Reactions

This section details the most common electrophilic substitution reactions performed on naphthalene carboxamides, providing mechanistic insights and practical experimental protocols.

Nitration

Nitration is a cornerstone of electrophilic aromatic substitution, introducing a nitro group (-NO₂) onto the aromatic ring. The standard reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanism: The reaction proceeds via the attack of the π-electron system of the naphthalene ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). Subsequent deprotonation by a weak base, such as water or bisulfate ion, restores the aromaticity of the ring system.

Regioselectivity in Practice: For 1-naphthalenecarboxamide, nitration typically yields a mixture of 5-nitro- and 8-nitro-1-naphthalenecarboxamide. The exact ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Similarly, the nitration of N-acetyl-1-naphthylamine, a related substrate, gives a mixture of nitro derivatives[6][7][8].

Data Summary: Nitration of Naphthalene Derivatives

| Starting Material | Reagents | Products | Yield (%) | Reference |

| N-Acetyl-3-nitro-1-naphthylamine | Nitric acid in acetic acid | N-Acetyl-x,3-dinitro-1-naphthylamine | - | [6][7][8] |

| 1-Nitronaphthalene | Nitric acid/Sulfuric acid | 1,5-Dinitronaphthalene & 1,8-Dinitronaphthalene | - | [9] |

| N-Acetyl-3-nitro-2-naphthylamine | Nitric acid in acetic acid | N-Acetyl-1,3-dinitro-2-naphthylamine | - | [10] |

Experimental Protocol: Nitration of N-Acetyl-3-nitro-2-naphthylamine [10]

-

Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, suspend N-acetyl-3-nitro-2-naphthylamine in glacial acetic acid. The flask should be cooled in an ice bath to maintain a low temperature.

-

Reagent Addition: Add fuming nitric acid (d 1.5) dropwise to the stirred suspension. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure N-acetyl-1,3-dinitro-2-naphthylamine.

Causality Behind Experimental Choices:

-

Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to minimize oxidative side reactions, which are particularly prevalent with activated or moderately deactivated aromatic systems.

-

Glacial Acetic Acid: Acetic acid serves as a solvent that can dissolve the starting material and the nitrating agent to a certain extent, creating a homogeneous reaction medium. It is also relatively inert under these conditions.

-

Pouring onto Ice: This step serves two purposes: it quenches the reaction by diluting the acid and lowering the temperature, and it precipitates the organic product, which is typically insoluble in the aqueous acidic medium.

Halogenation

Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the naphthalene ring. This is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (for Cl₂ and Br₂) or a suitable electrophilic halogenating agent like N-bromosuccinimide (NBS)[11][12][13][14].

Mechanism: For bromination with Br₂, a Lewis acid such as FeBr₃ is used to polarize the Br-Br bond, generating a more potent electrophile that can be attacked by the aromatic ring[15]. The reaction then proceeds through the standard arenium ion mechanism. When using reagents like NBS, an acid catalyst or a protic solvent can help to generate the electrophilic bromine species[11][12].

Regioselectivity in Practice: Similar to nitration, halogenation of naphthalene carboxamides is expected to occur on the unsubstituted ring. For instance, bromination of 2-naphthalenecarboxamide would likely yield 5-bromo- and/or 8-bromo-2-naphthalenecarboxamide. The use of different halogenating agents and reaction conditions can influence the regiochemical outcome.

Data Summary: Bromination of Naphthalene Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 3-Nitro-2-naphthylamine | Br₂ in glacial acetic acid | 1-Bromo-3-nitro-2-naphthylamine | - | [10] |

| Compound 21 (a complex arene) | NBS in acetonitrile | Compound 22a (monobrominated) | 92% | [11] |

| Naphthalenes | H₂O₂-alkali metal halides | Halogenated naphthalenes | - | [16] |

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS) [11]

-

Setup: Dissolve the naphthalene carboxamide substrate in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) in one portion to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 30 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like dichloromethane.

-

Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

NBS as a Brominating Agent: NBS is a convenient and safer alternative to liquid bromine. It provides a source of electrophilic bromine, and the reaction can often be carried out under milder conditions.

-

Acetonitrile as a Solvent: Acetonitrile is a polar aprotic solvent that is often a good choice for reactions involving NBS, as it can help to facilitate the generation of the electrophilic bromine species.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting material, by-products, or isomers.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. This is typically achieved by treating the substrate with fuming sulfuric acid (oleum) or concentrated sulfuric acid[17]. The electrophile in this reaction is sulfur trioxide (SO₃).

Mechanism: The mechanism involves the attack of the naphthalene ring on SO₃, followed by proton transfer to form the sulfonic acid. Sulfonation is a reversible reaction, and the position of the sulfonic acid group can be influenced by the reaction temperature, reflecting kinetic versus thermodynamic control[2][3].

Regioselectivity in Practice: In the sulfonation of naphthalene itself, lower temperatures favor the formation of the 1-sulfonic acid (kinetic product), while higher temperatures lead to the more stable 2-sulfonic acid (thermodynamic product)[2][3]. For a naphthalene carboxamide, the deactivating nature of the substituent will direct the sulfonation to the unsubstituted ring, likely yielding a mixture of the 5- and 8-sulfonic acid derivatives.

Data Summary: Sulfonation of Naphthalene Derivatives

| Starting Material | Reagents | Products | Conditions | Reference |

| Naphthalene | Conc. H₂SO₄ | 1-Naphthalenesulfonic acid | 80 °C | [3] |

| Naphthalene | Conc. H₂SO₄ | 2-Naphthalenesulfonic acid | 160 °C | [3] |

| 2-Naphthol | Oleum in H₂SO₄ | G-acid (2-naphthol-6,8-disulfonic acid) | - | [18] |

Experimental Protocol: General Sulfonation [19]

-

Setup: In a flask equipped with a mechanical stirrer and a thermometer, carefully add the naphthalene carboxamide in small portions to fuming sulfuric acid (oleum) while maintaining a low temperature with an ice bath.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature for several hours. The progress of the reaction can be monitored by techniques such as HPLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.

-

Isolation: Collect the solid product by filtration and wash it with cold water. The product can be further purified by recrystallization or by conversion to a salt.

Causality Behind Experimental Choices:

-

Oleum: Fuming sulfuric acid is a source of SO₃, the active electrophile in sulfonation. Its use ensures a high concentration of the electrophile, driving the reaction forward.

-

Temperature Control: As sulfonation is often reversible, temperature plays a critical role in determining the product distribution. Careful temperature control is necessary to achieve the desired regioselectivity.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃[20][21]. The electrophile is a highly reactive acylium ion (RCO⁺)[22][23].

Mechanism: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the formation of the acylium ion. This electrophile is then attacked by the aromatic ring. The resulting ketone product forms a complex with the Lewis acid, so a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and liberate the product.

Regioselectivity in Practice: Due to the strong deactivation of the naphthalene ring by the carboxamide group, Friedel-Crafts reactions can be challenging and may require harsh conditions. Substitution will be directed to the unsubstituted ring, typically at the 5- and 8-positions. The choice of solvent can also influence the regioselectivity in Friedel-Crafts acylation of naphthalene derivatives[3].

Data Summary: Friedel-Crafts Acylation of Naphthalene

| Starting Material | Reagents | Products | Solvent | Reference |

| Naphthalene | Ethyl 5-chloro-5-oxovalerate, AlCl₃ | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | - | [22] |

| Naphthalene | Ethyl 5-chloro-5-oxovalerate, AlCl₃ | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | Nitrobenzene | [22] |

Experimental Protocol: Friedel-Crafts Acylation of Naphthalene [22]

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in an anhydrous solvent such as nitrobenzene or dichloromethane. Cool the suspension in an ice bath.

-

Acylium Ion Formation: Add the acyl chloride dropwise to the stirred suspension.

-

Substrate Addition: After the formation of the acylium ion, add a solution of the naphthalene carboxamide in the same anhydrous solvent dropwise, maintaining a low temperature.

-

Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat if necessary to drive the reaction to completion (monitor by TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolation and Purification: Separate the organic layer and extract the aqueous layer with an appropriate solvent. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by water. Therefore, all reagents and glassware must be scrupulously dry.

-

Nitrobenzene as Solvent: For less reactive substrates, a solvent like nitrobenzene, which can dissolve the reactants and the AlCl₃ complex, is often used. It can also influence the regioselectivity of the reaction.

-

Acidic Work-up: The addition of acid during the work-up is necessary to break down the complex formed between the ketone product and the AlCl₃ catalyst.

Synthetic Applications in Drug Development

Substituted naphthalene carboxamides are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. The electrophilic substitution reactions described herein are crucial for the synthesis and functionalization of these important compounds. For example, the introduction of nitro groups can serve as a handle for further transformations, such as reduction to an amine, which can then be derivatized. Halogenated naphthalenes are key intermediates in cross-coupling reactions for the formation of C-C and C-N bonds, enabling the construction of complex molecular architectures.

Troubleshooting and Optimization

-

Low Reactivity: Due to the deactivating nature of the carboxamide group, harsher reaction conditions (higher temperatures, stronger Lewis acids, more concentrated acids) may be necessary. However, this can lead to side reactions.

-

Polysubstitution: While the deactivating group generally disfavors polysubstitution, it can occur under forcing conditions. Careful control of stoichiometry and reaction time is important.

-

Isomer Separation: The formation of multiple regioisomers is common. Separation can often be achieved by column chromatography or recrystallization, but it can be challenging. It may be necessary to optimize the reaction conditions to favor the formation of a single isomer.

Conclusion

The electrophilic substitution of naphthalene carboxamides is a field rich with synthetic potential, yet it presents unique challenges due to the interplay of the inherent reactivity of the naphthalene core and the directing effects of the carboxamide substituent. A thorough understanding of the underlying electronic principles, coupled with carefully chosen reaction conditions, is essential for achieving the desired regiochemical outcomes. This guide has provided a foundational understanding and practical protocols to aid researchers in the successful synthesis and derivatization of this important class of compounds.

Visualizations

Caption: General mechanism of electrophilic aromatic substitution.

Caption: A typical experimental workflow for electrophilic substitution.

References

-

Ward, E. R., Coulson, T. M., & Hawkins, J. G. (1954). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine. Journal of the Chemical Society (Resumed), 4541. [Link]

-

Sci-Hub. (n.d.). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine. Retrieved from [Link]

-

Royal Society of Chemistry. (1954). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N -acetyl-3-nitro-1-naphthylamine. Journal of the Chemical Society (Resumed). [Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

Unknown. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Retrieved from [Link]

-

MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]

-

Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2829. [Link]

- Google Patents. (n.d.). EP0282450A2 - Process for the preparation of 5-nitro-1,4-naphthoquinones.

-

Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

-

Government of Canada. (n.d.). THE PREPARATION OF 1,8-DIMETHYLNAPHTHALENE. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry, 83(23), 14337–14346. [Link]

-

International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]

- Google Patents. (n.d.). RU2212402C1 - Method for preparing 2-naphtholsulfoacids.

-

Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]

-

Unknown. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-nitro-1,4-naphthoquinone. Retrieved from [Link]

-

YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]

- Google Patents. (n.d.). CN101367751B - 105% acid sulfonation manufacturing technique of 2-naphthalenol.

-

National Institutes of Health. (2018). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 118(16), 7477–7528. [Link]

-

National Institutes of Health. (2024). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Chemistry – A European Journal, 30(19), e202403831. [Link]

-

ResearchGate. (2025). Sulfonation of a series of naphthalenes containing two different oxy substituents. Retrieved from [Link]

-

Scientific Research Publishing. (2012). Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media. International Journal of Organic Chemistry, 2(3), 254-261. [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]

-

Unknown. (n.d.). Effect of reaction conditions on naphthalene sulfonation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

-

MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7904. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Mahidol University. (2021). Halogen bond-induced electrophilic aromatic halogenations. Organic & Biomolecular Chemistry, 19(35), 7518-7534. [Link]

-

Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]

-

YouTube. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from [Link]

-

WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 6. 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Sci-Hub. 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine / Journal of the Chemical Society (Resumed), 1954 [sci-hub.box]

- 8. 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. central.bac-lac.canada.ca [central.bac-lac.canada.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media [scirp.org]

- 17. shokubai.org [shokubai.org]

- 18. RU2212402C1 - Method for preparing 2-naphtholsulfoacids - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. websites.umich.edu [websites.umich.edu]

- 21. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 22. benchchem.com [benchchem.com]

- 23. www2.chem.wisc.edu [www2.chem.wisc.edu]

Methodological & Application

The Strategic Synthesis of 3-Aryl-naphthalene-1-carboxamides: Application and Protocol for Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Significance of the Naphthalenecarboxamide Scaffold

The naphthalenecarboxamide framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it a cornerstone for the development of novel therapeutic agents and functional materials. Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the introduction of aryl and heteroaryl moieties at the 3-position of the naphthalene core via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of the chemical space and the fine-tuning of molecular properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions with 3-bromonaphthalene-1-carboxamide, a key intermediate in the synthesis of these valuable compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.

The catalytic cycle can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromonaphthalene-1-carboxamide. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electronic nature of the aryl halide; electron-withdrawing groups, such as the carboxamide at the 1-position, can facilitate this process.

-

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically the most complex and is highly dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromonaphthalene-1-carboxamide

This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromonaphthalene-1-carboxamide with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents

-

3-Bromonaphthalene-1-carboxamide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Ligand (if not using a pre-catalyst, e.g., XPhos or SPhos, 4-10 mol%)[6]

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Column chromatography setup

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromonaphthalene-1-carboxamide, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of reaction parameters. The following table provides guidance on common challenges and potential solutions.

| Parameter | Considerations and Rationale | Troubleshooting |

| Palladium Catalyst & Ligand | The choice of catalyst and ligand is critical. For electron-deficient aryl bromides or sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[6] Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. | Low Yield: Increase catalyst loading; screen different ligands (e.g., from PPh₃ to more specialized ligands like XPhos). |